molecular formula C12H7Cl3N2O2 B14574722 2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol CAS No. 61466-17-9

2-(Trichloromethyl)-5H-[1]benzopyrano[4,3-d]pyrimidin-5-ol

Cat. No.: B14574722
CAS No.: 61466-17-9
M. Wt: 317.6 g/mol
InChI Key: PTJSQCHWVUOAFE-UHFFFAOYSA-N
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Description

2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is a complex organic compound that belongs to the class of benzopyrano-pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol involves its interaction with molecular targets and pathways within cells. The compound may inhibit specific enzymes or receptors, leading to changes in cellular signaling and function . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trichloromethyl)-5H-1benzopyrano[4,3-d]pyrimidin-5-ol is unique due to the presence of the trichloromethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

CAS No.

61466-17-9

Molecular Formula

C12H7Cl3N2O2

Molecular Weight

317.6 g/mol

IUPAC Name

2-(trichloromethyl)-5H-chromeno[4,3-d]pyrimidin-5-ol

InChI

InChI=1S/C12H7Cl3N2O2/c13-12(14,15)11-16-5-7-9(17-11)6-3-1-2-4-8(6)19-10(7)18/h1-5,10,18H

InChI Key

PTJSQCHWVUOAFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(=NC=C3C(O2)O)C(Cl)(Cl)Cl

Origin of Product

United States

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